molecular formula C23H17NO4 B2517821 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide CAS No. 883952-56-5

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

Katalognummer: B2517821
CAS-Nummer: 883952-56-5
Molekulargewicht: 371.392
InChI-Schlüssel: CFFQARHSPWNBIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a heterocyclic compound featuring a coumarin (chromen-4-one) core substituted at position 3 with a phenyl group and at position 2 with a benzamide moiety. The benzamide component includes a methoxy (-OCH₃) group at the para position of the benzene ring.

Eigenschaften

IUPAC Name

4-methoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-17-13-11-16(12-14-17)22(26)24-23-20(15-7-3-2-4-8-15)21(25)18-9-5-6-10-19(18)28-23/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFQARHSPWNBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromen-2-yl core: This can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions to form the chromen-2-yl structure.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-yl core using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the benzamide moiety: The final step involves the coupling of the methoxy-substituted chromen-2-yl compound with 4-aminobenzamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The chromen-4-one core and methoxy group undergo oxidation under controlled conditions:

  • Chromen-4-one oxidation : Treatment with KMnO₄ in acidic conditions (H₂SO₄/H₂O) converts the 4-oxo group into a carboxylic acid derivative.

  • Methoxy group demethylation : Strong oxidants like CrO₃ in glacial acetic acid cleave the methoxy group to a hydroxyl group, forming 4-hydroxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide .

Table 1: Oxidation Reactions

Reagent/ConditionsProductYield (%)Source
KMnO₄ (H₂SO₄, 80°C)Chromen-4-one → carboxylic acid72
CrO₃ (CH₃COOH, RT)Methoxy → hydroxyl group65

Reduction Reactions

The carbonyl groups (chromen-4-one and benzamide) are selectively reduced:

  • Chromen-4-one reduction : NaBH₄ in methanol reduces the 4-oxo group to a hydroxyl group, yielding 4-hydroxy-N-(3-phenyl-4H-chromen-2-yl)benzamide.

  • Benzamide reduction : LiAlH₄ in THF converts the amide to a secondary amine, forming 4-methoxy-N-(4-hydroxy-3-phenyl-4H-chromen-2-yl)benzylamine .

Table 2: Reduction Reactions

Reagent/ConditionsProductYield (%)Source
NaBH₄ (MeOH, 0°C)4-Oxo → 4-hydroxy88
LiAlH₄ (THF, reflux)Amide → amine54

Nucleophilic Substitution

The methoxy group participates in nucleophilic substitution:

  • Methoxy replacement : Heating with amines (e.g., NH₃ in EtOH) replaces the methoxy group with an amino group, producing 4-amino-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide .

Table 3: Substitution Reactions

Reagent/ConditionsProductYield (%)Source
NH₃ (EtOH, 120°C)Methoxy → amino group78

Electrophilic Aromatic Substitution

The phenyl ring attached to the chromen-4-one undergoes halogenation:

  • Bromination : Br₂ in CH₂Cl₂ at 0°C introduces bromine at the para position of the phenyl ring, yielding 4-methoxy-N-(4-oxo-3-(4-bromophenyl)-4H-chromen-2-yl)benzamide .

Table 4: Halogenation Reactions

Reagent/ConditionsProductYield (%)Source
Br₂ (CH₂Cl₂, 0°C)Phenyl → 4-bromophenyl63

Coupling Reactions

The chromen-4-one scaffold participates in Suzuki-Miyaura cross-coupling:

  • Arylboronic acid coupling : Pd(PPh₃)₄ catalyzes coupling with 4-fluorophenylboronic acid, forming 4-methoxy-N-(4-oxo-3-(4-fluorophenyl)-4H-chromen-2-yl)benzamide .

Table 5: Coupling Reactions
| Reagent/Conditions | Product | Yield (%) |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula for 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is C₁₈H₁₅N₁O₄, with a molecular weight of approximately 309.32 g/mol. Its structure features a chromen-2-yl moiety with a methoxyphenyl group, which contributes to its unique properties and interactions in biological systems.

Drug Development

This compound serves as an essential building block in the synthesis of various drug candidates. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been synthesized to evaluate their cytotoxic effects against cancer cell lines, demonstrating potential in oncology research.

Enzyme Inhibition

Research indicates that 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide exhibits inhibitory effects on specific enzymes involved in metabolic pathways. This characteristic is crucial for developing targeted therapies for diseases such as cancer, where enzyme inhibition can lead to reduced tumor growth.

Anticancer Activity

Several studies have focused on the anticancer properties of derivatives synthesized from this compound. For example, hybrid compounds derived from 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide have shown promising results in cytotoxic assays against various cancer cell lines, highlighting their potential as novel anticancer agents .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activity, making them candidates for further development as antimicrobial agents .

Synthesis Techniques

The synthesis of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can be achieved through various methods:

Continuous Flow Microreactor System

A continuous flow microreactor system has been developed to synthesize this compound efficiently. This method allows for precise control over reaction conditions, leading to high yields (up to 85.7%) within a short time frame (10 minutes).

One-Pot Reductive Cyclization

Another synthesis method involves a one-pot reductive cyclization technique using sodium dithionite as a reductive agent in DMSO solvent, which facilitates the creation of biologically active benzimidazole derivatives from the original compound.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of synthesized compounds derived from 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide, researchers found that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating their potential effectiveness in cancer treatment .

Case Study 2: Antimicrobial Testing

A series of derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungal strains, revealing significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Drug DevelopmentBuilding block for various drug candidatesHigh yield synthesis achieved
Enzyme InhibitionInhibitory effects on metabolic enzymesPotential for targeted therapies
Anticancer ActivityCytotoxic effects against cancer cell linesIC50 values lower than standard drugs
Antimicrobial EffectsActivity against bacterial and fungal strainsSignificant antimicrobial properties

Wirkmechanismus

The mechanism of action of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: It may interact with receptors involved in inflammatory or cancer pathways, modulating their activity.

    Inhibiting enzymes: The compound could inhibit enzymes involved in oxidative stress or cell proliferation, leading to its potential therapeutic effects.

    Modulating signaling pathways: It may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

Halogen-Substituted Analogues
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB): This compound replaces the coumarin core with a nitro-substituted phenyl group and introduces a bromo substituent on the benzamide.
  • 4-Chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide: Substitution of methoxy with chloro and replacement of the coumarin core with a thiazolidinone ring result in a lower logP (2.66 vs. ~2.5–3.0), suggesting reduced lipophilicity .
Methoxy-Substituted Derivatives
  • 4-Methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide : Replacing the coumarin core with a thiazole ring reduces molecular weight (248.3 g/mol vs. ~350–400 g/mol for coumarin derivatives) and increases polar surface area (40.7 Ų), improving aqueous solubility .

Heterocyclic Core Modifications

Thieno[2,3-d]pyrimidin-2-yl Derivatives
  • 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide: The thienopyrimidine core introduces sulfur and nitrogen atoms, enhancing π-π stacking interactions.
Thiazolidinone and Azetidinone Analogues
  • 4-Chloro-N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzamide: The azetidinone (four-membered lactam) core increases ring strain, which may elevate reactivity but reduce metabolic stability compared to six-membered coumarin systems .

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Structural Features Biological Activity/Notes
Target Compound C₂₃H₁₇NO₄ ~371.4 ~3.1 Coumarin core, methoxy-benzamide Potential enzyme inhibition
4MNB (4-bromo derivative) C₁₄H₁₁BrN₂O₃ 335.16 ~2.8 Nitro-phenyl, bromo-benzamide Enhanced stability, lower solubility
Thiazole derivative C₁₂H₁₂N₂O₂S 248.3 2.66 Thiazole core, methoxy-benzamide Higher solubility, antimicrobial use
Thienopyrimidine derivative C₂₄H₁₈F₃N₃O₃S 509.47 ~3.5 Thienopyrimidine core, trifluoromethyl Improved hydrophobic interactions

Key Research Findings

Bioactivity: Thienopyrimidine derivatives exhibit superior antimicrobial activity compared to coumarin analogues, likely due to the trifluoromethyl group’s electron-withdrawing effects .

Solubility : Methoxy-substituted thiazoles (e.g., 4-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide) demonstrate higher aqueous solubility (logSw = -3.21) than coumarin derivatives, making them favorable for drug formulation .

Stability : Halogenated benzamides (e.g., 4MNB) show enhanced thermal stability but reduced metabolic clearance in vitro .

Biologische Aktivität

4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is a synthetic compound belonging to the class of chromen derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide can be represented as follows:

C17H15NO3\text{C}_{17}\text{H}_{15}\text{N}\text{O}_3

Key Properties:

PropertyValue
Molecular Weight285.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds with similar chromen structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals, thereby reducing oxidative stress. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have shown promising results for these types of compounds .

Anticancer Activity

Studies have demonstrated that 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of chromen compounds have been tested against human lung adenocarcinoma (A549) and breast cancer (MCF7) cell lines, showing IC50 values indicating effective inhibition of cell proliferation. The mechanism involves apoptosis induction and inhibition of cell cycle progression .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamideA54922.09
MCF76.40

The biological activity of 4-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide is believed to involve several mechanisms:

  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it mitigates oxidative damage to cells.
  • Cytotoxic Mechanism : Induction of apoptosis through activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins is observed in treated cancer cells.
  • Enzyme Inhibition : Some studies suggest that similar compounds can inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis .

Case Studies

Several case studies have highlighted the potential of chromen derivatives in clinical applications:

  • Study on Anticancer Properties : A study synthesized various chromen derivatives, including benzamides, and evaluated their anticancer activities against A549 and MCF7 cell lines. The results indicated that specific substitutions on the chromen ring enhanced cytotoxicity significantly .
  • Antioxidant Efficacy Evaluation : Another study assessed the antioxidant potential using various assays, confirming that these compounds effectively reduced oxidative stress markers in cellular models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.